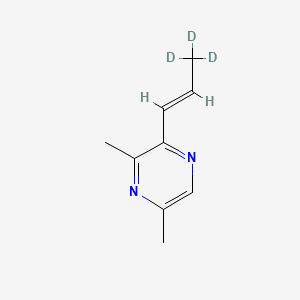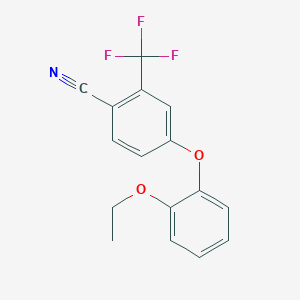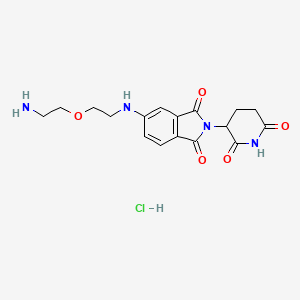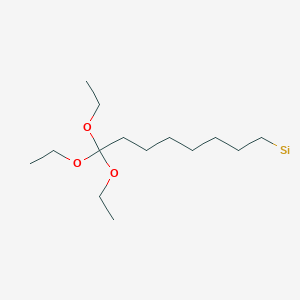
CID 53400598
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxyoctylsilane is an organosilicon compound with the chemical formula C14H32O3Si . It is a colorless to yellowish liquid that is soluble in various organic solvents but reacts with water . This compound is known for its use in creating hydrophobic coatings due to its ability to form self-assembled monolayers with low surface energy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxyoctylsilane can be synthesized through the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper (Cu0) nanoparticles in a fixed-bed reactor . The reaction conditions involve pretreating the CuCl/Si mixture in a nitrogen stream at temperatures ranging from 260°C to 500°C. The formation of triethoxyoctylsilane is favored at lower pretreatment temperatures (240°C to 300°C), while higher temperatures favor the formation of tetraethoxysilane .
Industrial Production Methods
In industrial settings, triethoxyoctylsilane is produced using similar catalytic processes, often involving continuous flow reactors to ensure consistent product quality and yield. The use of copper-based catalysts is common due to their high activity and selectivity for the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Reduction: Can act as a reducing agent in the presence of metal catalysts.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Reduction: Requires metal catalysts such as cobalt(II) chloride or copper.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Reduction: Yields reduced organic compounds depending on the substrate.
Aplicaciones Científicas De Investigación
Triethoxyoctylsilane has a wide range of applications in scientific research:
Chemistry: Used to create hydrophobic coatings on various substrates, including metals and glass.
Biology: Employed in the modification of surfaces to study cell adhesion and growth.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Mecanismo De Acción
The primary mechanism by which triethoxyoctylsilane exerts its effects is through the formation of self-assembled monolayers on surfaces. The ethoxy groups react with hydroxyl groups on the substrate, forming strong siloxane bonds. The octyl group provides hydrophobicity, resulting in a surface with low energy and high water contact angles .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxyoctadecylsilane
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Trimethoxyoctylsilane
- Triethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to similar compounds, triethoxyoctylsilane is unique due to its balance of hydrophobicity and reactivity. The presence of three ethoxy groups allows for efficient bonding to substrates, while the octyl group provides significant hydrophobic properties. This makes it particularly effective for applications requiring durable, water-repellent coatings .
Propiedades
Fórmula molecular |
C14H29O3Si |
|---|---|
Peso molecular |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3H3 |
Clave InChI |
YYNRBAQIPPNZQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCCCCC[Si])(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






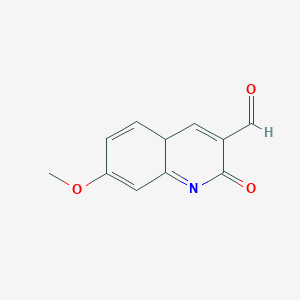


![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
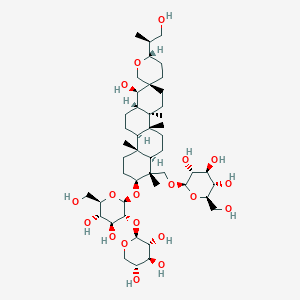
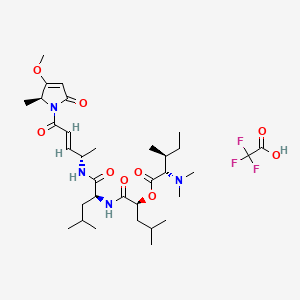
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
